

An In-depth Technical Guide to 2-Fluoro-5-iodo-3-methylpyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2-Fluoro-5-iodo-3-methylpyridine*

Cat. No.: *B1322544*

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CAS Number: 153034-78-7

This technical guide provides a comprehensive overview of **2-Fluoro-5-iodo-3-methylpyridine**, a key building block for researchers, scientists, and professionals in drug development and agrochemical synthesis.

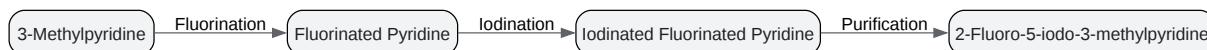
Chemical Properties and Data

2-Fluoro-5-iodo-3-methylpyridine is a halogenated pyridine derivative with the molecular formula C₆H₅FIN. Its structure, featuring a pyridine ring substituted with fluorine, iodine, and a methyl group, imparts unique reactivity, making it a valuable intermediate in organic synthesis.

Property	Value	Reference
CAS Number	153034-78-7	[1]
Molecular Formula	C ₆ H ₅ FIN	[1][2]
Molecular Weight	237.01 g/mol	[1][2]
Appearance	Colorless to yellowish crystal or powder	[2]
Melting Point	38-42 °C	[2]
Boiling Point (Predicted)	252.5 ± 35.0 °C	[2]
Density (Predicted)	1.892 ± 0.06 g/cm ³	[2]
Solubility	Soluble in organic solvents such as chloroform, dimethyl sulfoxide, and ethanol; insoluble in water.	[2]

Synthesis

While a specific detailed protocol for the synthesis of **2-Fluoro-5-iodo-3-methylpyridine** is not readily available in public literature, a general multi-step synthetic approach can be inferred from the preparation of analogous fluorinated and iodinated pyridine compounds. A plausible synthetic pathway would likely involve the following key transformations:



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Caption: A generalized synthetic workflow for **2-Fluoro-5-iodo-3-methylpyridine**.

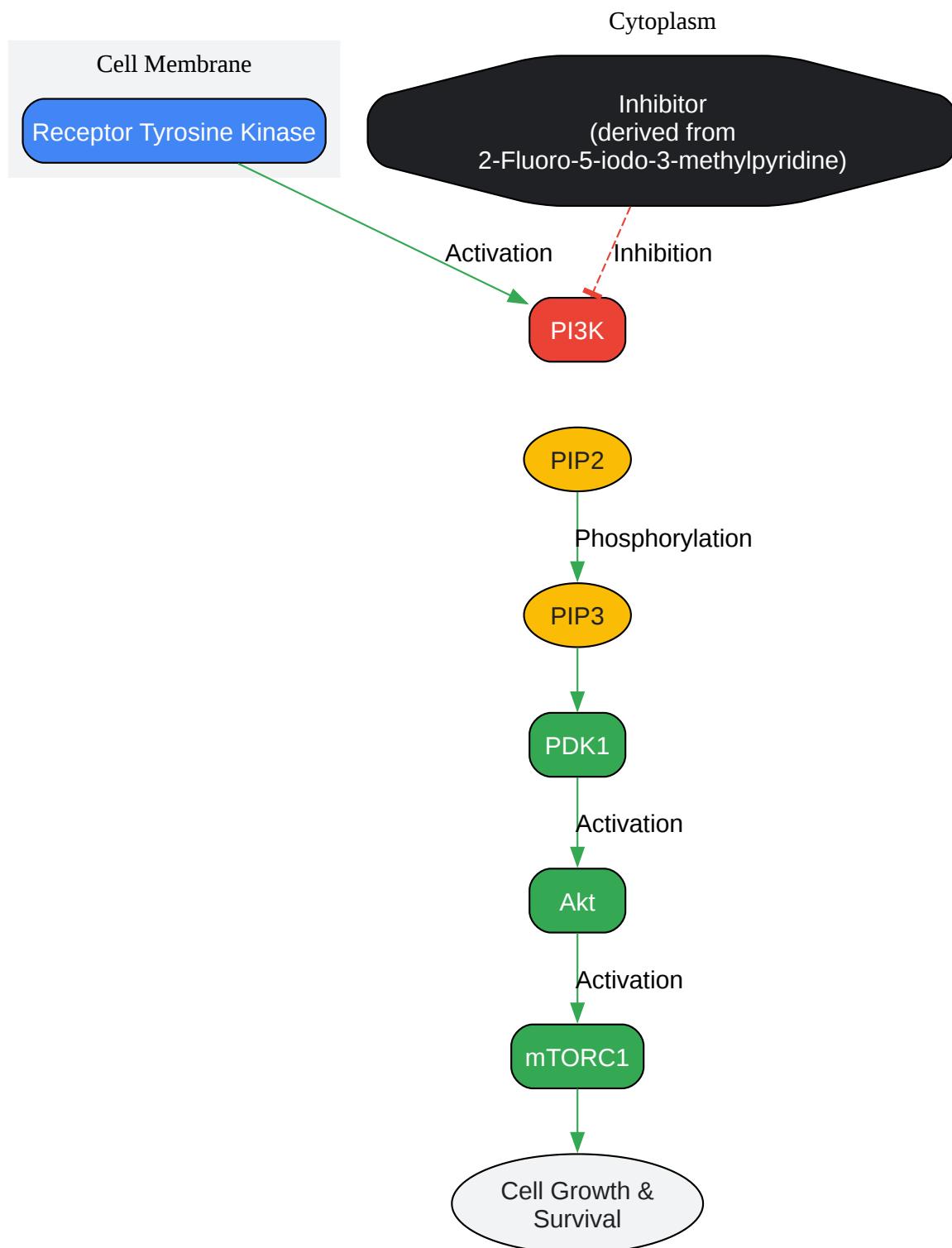
A general method for preparing similar compounds involves the initial fluorination of a pyridine derivative, followed by iodination.[2] The purification of the final product is typically achieved through crystallization.[2]

Applications in Research and Development

2-Fluoro-5-iodo-3-methylpyridine is a critical intermediate in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.^{[3][4]} Its utility stems from the ability to participate in various cross-coupling reactions, allowing for the introduction of diverse functionalities.

Role in PI3K/mTOR Signaling Pathway Inhibitors

This compound is a key precursor in the synthesis of inhibitors targeting the Phosphatidylinositol 3-kinase (PI3K) and mTOR signaling pathways.^{[5][6]} These pathways are crucial for cell growth, proliferation, and survival, and their dysregulation is implicated in various cancers.^[7] The unique substitution pattern of **2-Fluoro-5-iodo-3-methylpyridine** allows for its incorporation into complex heterocyclic scaffolds that are central to the activity of these inhibitors.

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Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory role of drugs derived from the title compound.

Experimental Protocols: Cross-Coupling Reactions

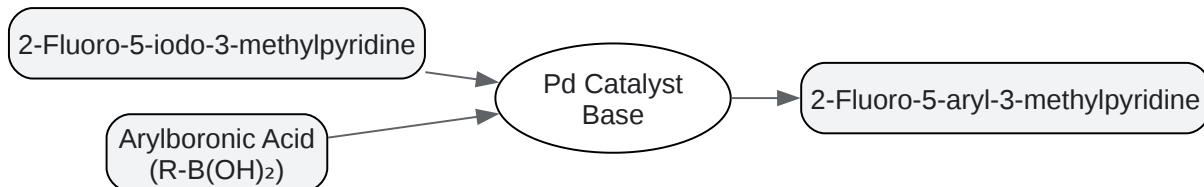
The fluorine and iodine substituents on the pyridine ring provide two reactive sites for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organohalide. **2-Fluoro-5-iodo-3-methylpyridine** can react with various arylboronic acids to yield 2-fluoro-5-aryl-3-methylpyridine derivatives.

General Protocol:

- Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine **2-Fluoro-5-iodo-3-methylpyridine** (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (2.0-3.0 equiv.).
- Catalyst Addition: Add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%).
- Solvent: Add a degassed solvent system, commonly a mixture of an organic solvent like 1,4-dioxane or toluene and an aqueous solution of the base.
- Reaction: Heat the mixture, typically between 80-100 °C, and monitor the reaction progress using TLC or LC-MS.
- Work-up and Purification: After completion, the reaction is cooled, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

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Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is valuable for introducing alkynyl moieties into the pyridine ring.

General Protocol:

- Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve **2-Fluoro-5-iodo-3-methylpyridine** (1.0 equiv.) in a suitable solvent like anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).
- Catalyst and Base: Add a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%), a copper(I) co-catalyst such as copper(I) iodide (CuI , 2-10 mol%), and an amine base like triethylamine (Et_3N , 2.0-3.0 equiv.).
- Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) to the mixture.
- Reaction: Stir the reaction at room temperature or with gentle heating. Monitor for completion by TLC or GC-MS.
- Work-up and Purification: Upon completion, the reaction mixture is typically filtered to remove the catalyst, and the solvent is evaporated. The residue is then purified by column chromatography.^{[8][9]}

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is used to form carbon-nitrogen bonds. It allows for the synthesis of various aminopyridine derivatives from **2-Fluoro-5-iodo-3-methylpyridine**.^{[10][11][12]}

General Protocol:

- Reaction Setup: In a glovebox or under an inert atmosphere, combine **2-Fluoro-5-iodo-3-methylpyridine** (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a strong base (e.g., sodium tert-butoxide).
- Solvent: Add an anhydrous, degassed solvent such as toluene or dioxane.
- Reaction: Heat the reaction mixture, typically to 80-110 °C, until the starting material is consumed, as monitored by TLC or LC-MS.
- Work-up and Purification: After cooling, the reaction is quenched, and the product is extracted. The organic phase is washed, dried, and concentrated. The crude product is purified by column chromatography.

Spectroscopic Data

While a comprehensive public database of the spectra for **2-Fluoro-5-iodo-3-methylpyridine** is limited, data for structurally similar compounds can provide valuable reference points for characterization. For instance, the ¹³C NMR spectrum of 2-chloro-3-fluoro-5-iodo-4-methylpyridine and the ¹H NMR of various substituted pyridines are available in spectral databases.^{[13][14]} Researchers synthesizing this compound would typically confirm its structure using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Safety Information

2-Fluoro-5-iodo-3-methylpyridine should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. It is classified as an irritant and may be harmful if swallowed or in contact with skin.^[2] Refer to the material safety data sheet (MSDS) for detailed safety and handling information.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Fluoro-5-iodo-3-methylpyridine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1322544#2-fluoro-5-iodo-3-methylpyridine-cas-number]

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